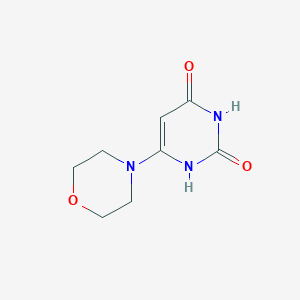
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as MPD, is a chemical compound with potential applications in scientific research. MPD is a heterocyclic compound that contains both pyrimidine and morpholine rings. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The binding of this compound to the kinase prevents the phosphorylation of the substrate, which is necessary for the activation of downstream signaling pathways. This inhibition of kinase activity leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of several kinases, which are involved in various cellular processes. Physiologically, this compound has been shown to suppress cell growth and proliferation, which is important in the treatment of cancer and other diseases.
実験室実験の利点と制限
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a potent and selective kinase inhibitor, which allows for the specific targeting of kinases involved in various cellular processes. This compound is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. This compound also has potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
将来の方向性
There are several future directions for research on 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the evaluation of this compound in animal models of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for clinical use. Finally, the combination of this compound with other drugs or therapies needs to be explored to enhance its efficacy in the treatment of diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-pyrimidinediamine with morpholine in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has potential applications in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular processes such as cell division, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several kinases, including CDK2, CDK5, and GSK-3β. Inhibition of these kinases has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
6-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-5-6(9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZPFOTDMLSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

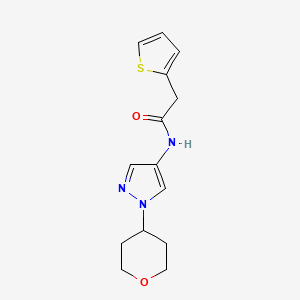
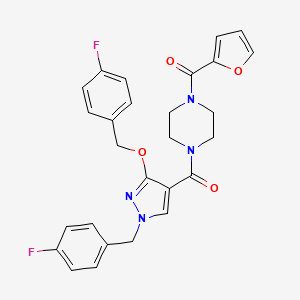
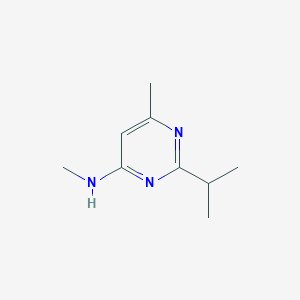
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)
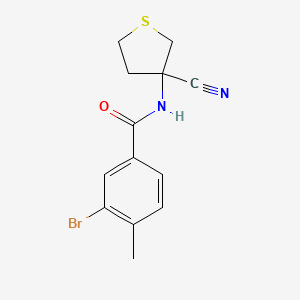
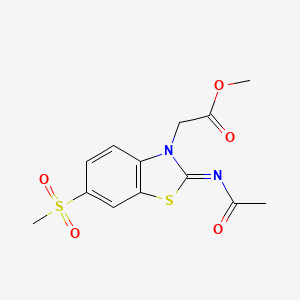
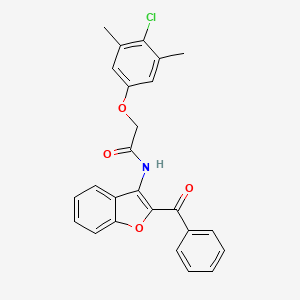
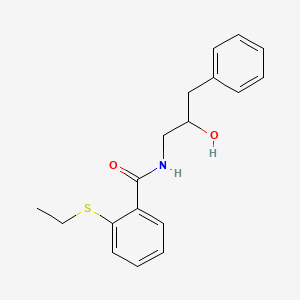
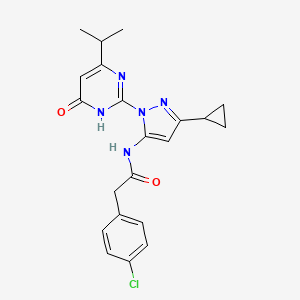
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)
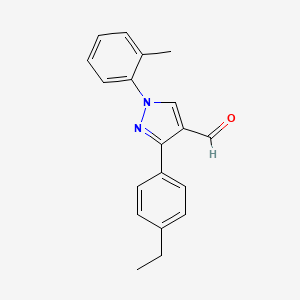
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)